molecular formula C13H15NO3S B2616618 (2Z)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile CAS No. 1025704-84-0

(2Z)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile

Cat. No.: B2616618
CAS No.: 1025704-84-0
M. Wt: 265.33
InChI Key: OHOYYUBWGANOQD-WQLSENKSSA-N
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Description

(2Z)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is an organic compound characterized by the presence of a hydroxyphenyl group, a sulfonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde, 2-methylpropane-2-sulfonyl chloride, and malononitrile.

    Formation of Intermediate: The 4-hydroxybenzaldehyde reacts with malononitrile in the presence of a base such as sodium ethoxide to form an intermediate.

    Sulfonylation: The intermediate is then treated with 2-methylpropane-2-sulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Isomerization: The final step involves isomerization to obtain the (2Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfonyl and nitrile groups. It may also serve as a probe for investigating cellular pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The hydroxyphenyl group is known for its antioxidant properties, which can be beneficial in drug design.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds, while the sulfonyl and nitrile groups can participate in various chemical interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile: The (2E)-isomer differs in the configuration around the double bond.

    4-hydroxyphenylacetonitrile: Lacks the sulfonyl group.

    2-methylpropane-2-sulfonyl chloride: Lacks the hydroxyphenyl and nitrile groups.

Uniqueness

(2Z)-3-(4-hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The (2Z)-configuration also influences its interaction with biological targets, potentially leading to different pharmacological effects compared to its (2E)-isomer.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(Z)-2-tert-butylsulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-13(2,3)18(16,17)12(9-14)8-10-4-6-11(15)7-5-10/h4-8,15H,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOYYUBWGANOQD-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=CC1=CC=C(C=C1)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=C\C1=CC=C(C=C1)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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